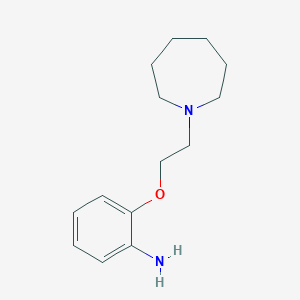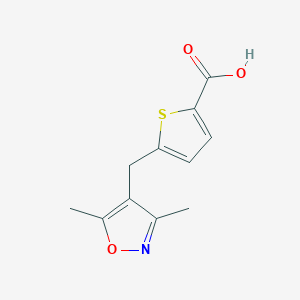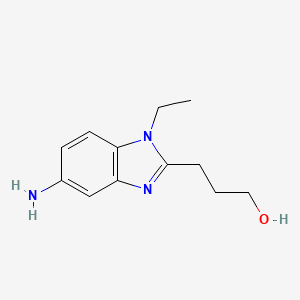
2-(2-Azepan-1-yl-ethoxy)-phenylamine
概要
説明
2-(2-Azepan-1-yl-ethoxy)-phenylamine is an organic compound with the molecular formula C15H23NO2. It is a versatile compound used in various research fields, including life sciences and chemistry. The compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a phenylamine group.
科学的研究の応用
2-(2-Azepan-1-yl-ethoxy)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
Target of Action
The primary target of 2-(2-Azepan-1-yl-ethoxy)-phenylamine is the Estrogen Receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in regulating the expression of genes involved in cellular proliferation and differentiation .
Mode of Action
This compound acts as a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to the ER, modulating its activity . This compound can act as an agonist or antagonist depending on the tissue type, leading to either activation or repression of the ER-mediated gene transcription .
Biochemical Pathways
Upon binding to the ER, this compound influences several biochemical pathways. The exact pathways affected can vary depending on the tissue type and the presence of other signaling molecules . It’s known that er activation can influence pathways related to cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific tissue and the status of the ER pathway. For instance, in some tissues, it can inhibit cell proliferation and induce cell differentiation . In others, it might promote cell survival .
生化学分析
Biochemical Properties
2-(2-Azepan-1-yl-ethoxy)-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic processes and cell cycle regulation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in the modulation of various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered biochemical and cellular effects. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions determine the compound’s accumulation and distribution within cells, influencing its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azepan-1-yl-ethoxy)-phenylamine typically involves the reaction of 2-phenylethanol with azepane in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux with a solvent such as toluene or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
化学反応の分析
Types of Reactions
2-(2-Azepan-1-yl-ethoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenylamine group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
類似化合物との比較
Similar Compounds
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: This compound shares a similar structure but has a methanol group instead of an amine group.
1-[4-(2-(Azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole: This compound has a more complex structure with additional benzyl and benzyloxy groups
Uniqueness
2-(2-Azepan-1-yl-ethoxy)-phenylamine is unique due to its specific combination of the azepane ring and phenylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
特性
IUPAC Name |
2-[2-(azepan-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-13-7-3-4-8-14(13)17-12-11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-12,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXVMTLVGHJGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)
![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)
![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)
![Propyl[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3162490.png)

![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)
![2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3162532.png)
amino]-acetic acid](/img/structure/B3162538.png)

